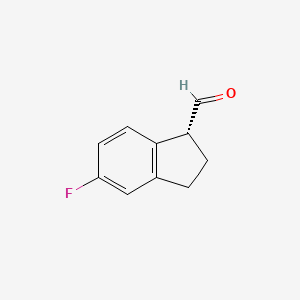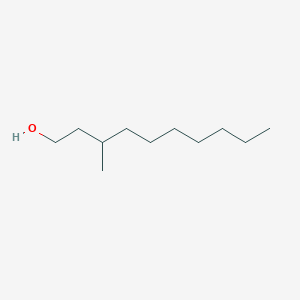
3-Methyl-1-decanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a methyl group substitution at the third carbon. This compound is a colorless to light yellow viscous liquid, insoluble in water, and has an aromatic odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-1-decanol can be synthesized through various methods. One common approach involves the reduction of esters of naturally occurring fatty acids. For instance, the esters of capric acid can be reduced using sodium or high-pressure catalytic hydrogenation .
Industrial Production Methods: Industrially, this compound is produced by the oligomerization of ethylene using aluminum alkyl technology. This method is efficient and widely used in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1-decanol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group (aldehyde or ketone).
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed:
Oxidation: Aldehydes or ketones
Reduction: Alkanes
Substitution: Alkyl chlorides
Applications De Recherche Scientifique
3-Methyl-1-decanol has diverse applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.
Industry: It is used in the manufacture of fragrances, flavors, and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-decanol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group of the alcohol attacks the oxidizing agent, forming a Cr-O bond, followed by proton transfer to form the final product .
Comparaison Avec Des Composés Similaires
1-Decanol: Similar in structure but lacks the methyl group at the third carbon.
2-Methyl-1-decanol: Similar but with the methyl group at the second carbon.
3-Decanol: Similar but without the methyl substitution.
Uniqueness: 3-Methyl-1-decanol is unique due to its specific substitution pattern, which can influence its physical and chemical properties, making it distinct in its reactivity and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H24O |
|---|---|
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
3-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-7-8-11(2)9-10-12/h11-12H,3-10H2,1-2H3 |
Clé InChI |
IMACNEKKOHOIMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)
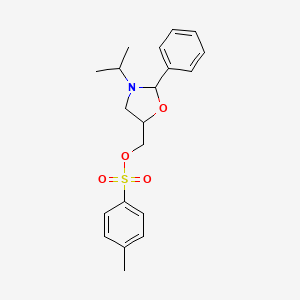



![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
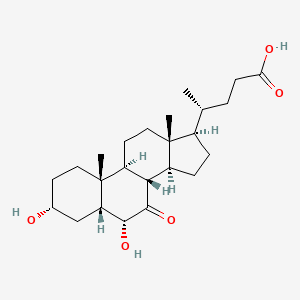
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
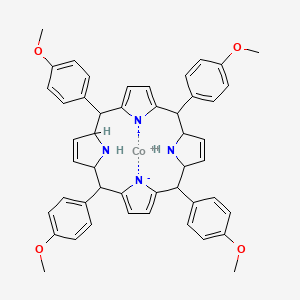
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
